molecular formula C10H11NO5 B14549926 Methyl 2-(methoxymethyl)-6-nitrobenzoate CAS No. 61940-23-6

Methyl 2-(methoxymethyl)-6-nitrobenzoate

Cat. No.: B14549926
CAS No.: 61940-23-6
M. Wt: 225.20 g/mol
InChI Key: TZCWFUPTPIHVJU-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-6-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxymethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methoxymethyl)-6-nitrobenzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide. The reaction is carried out in an organic solvent such as toluene, yielding the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The methoxymethyl group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding amine.

    Reduction: The major product is the carboxylic acid.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

Methyl 2-(methoxymethyl)-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and methoxymethyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can affect biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrobenzoate: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    Methyl 2-(methoxymethyl)benzoate: Lacks the nitro group, affecting its redox properties.

    Methyl 6-nitrobenzoate: Lacks the methoxymethyl group, affecting its reactivity in substitution reactions.

Properties

CAS No.

61940-23-6

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(methoxymethyl)-6-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-15-6-7-4-3-5-8(11(13)14)9(7)10(12)16-2/h3-5H,6H2,1-2H3

InChI Key

TZCWFUPTPIHVJU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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